molecular formula C14H12ClN5O2 B6480126 1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923150-43-0

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6480126
CAS No.: 923150-43-0
M. Wt: 317.73 g/mol
InChI Key: DXZOOYCZEXHDRO-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a chlorophenyl group, a methyl group, an oxazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds and can contribute to a wide range of biological activities .


Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. It also contains a triazole ring, which is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole and triazole rings, as well as the chlorophenyl and methyl groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the presence of the oxazole and triazole rings could contribute to its stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic methods for its preparation .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-6-12(18-22-8)16-14(21)13-9(2)20(19-17-13)11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZOOYCZEXHDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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